The synthesis of SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester typically involves the acetylation of the hydroxyl groups on the glucuronic acid moiety, followed by esterification with methyl alcohol. The general steps include:
These methods ensure high purity and yield of the final product while maintaining structural integrity .
The molecular structure of SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester features a complex arrangement that includes:
The structural representation can be depicted as follows:
Molecular data such as bond lengths and angles are crucial for understanding its reactivity and interaction with biological targets. Detailed crystallographic studies can provide insights into these parameters .
SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester undergoes several chemical reactions that are significant for its pharmacological activity:
These reactions are essential for its mechanism of action in therapeutic applications .
The mechanism of action of SN-38 involves its conversion back to SN-38 through enzymatic hydrolysis after administration. Once released, SN-38 binds to DNA topoisomerase I, leading to DNA strand breaks during replication. This process ultimately induces apoptosis in cancer cells, making it a potent anticancer agent.
The data supporting this mechanism indicates that SN-38 is significantly more active than irinotecan itself, thus highlighting its importance in cancer chemotherapy .
The physical and chemical properties of SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester include:
These properties influence its formulation and delivery methods in clinical settings .
SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester has several scientific applications:
The ongoing research into this compound continues to reveal its potential for improving cancer treatment outcomes and understanding drug interactions at the molecular level .
SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester (CAS 121098-77-9) is a semi-synthetic derivative of the topoisomerase I inhibitor SN-38, designed to overcome inherent stability and solubility challenges. Its molecular formula is C35H36N2O14, with a molecular weight of 708.67 g/mol [1] [7]. The compound features three critical structural domains:
Stereochemical integrity is paramount: The glucuronide adopts a 4C1 chair conformation with β-anomeric configuration (axial glycosidic bond), confirmed by nuclear Overhauser effect spectroscopy (NOESY). The acetyl groups enforce this rigidity, preventing undesired isomerization [7].
Table 1: Structural Features of SN-38 Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester
Feature | Description |
---|---|
CAS Number | 121098-77-9 [3] [7] |
Molecular Formula | C35H36N2O14 |
Molecular Weight | 708.67 g/mol |
Glycosidic Linkage | β-configuration at C1'' of glucuronic acid [7] |
Protective Groups | Acetyl (2'',3'',4''-O-acetyl); Methyl ester (6''-COOCH3) [9] |
Deuterated Analog (CAS) | TRC-S589997 (C35D3H33N2O11) [4] |
The structural evolution from SN-38 to its glucuronide derivatives directly dictates pharmacokinetic behavior and therapeutic utility:
SN-38 vs. SN-38 Glucuronide (SN-38G):SN-38 (native) exhibits potent cytotoxicity but suffers from poor water solubility (<3 µg/mL) and lactone instability (t1/2 ~95 min at pH 7). Conversion to SN-38G via UGT1A1-mediated glucuronidation enhances solubility by >100-fold but abolishes topoisomerase I inhibition. Crucially, SN-38G's lactone ring hydrolyzes slower than SN-38's (kcat 0.12 vs. 0.31 min−1 in human microsomes), prolonging circulation [5] [8].
SN-38G vs. Tri-O-acetyl-methyl Ester:Endogenous SN-38G lacks protective groups, making it susceptible to premature hydrolysis by serum esterases and β-glucuronidases. The tri-O-acetyl-methyl ester derivative:
Eliminates pH-dependent lactone ring opening (pKa 7.5 for SN-38 vs. 8.2 for the derivative), stabilizing the active lactone form [8].
Clinical Correlations:UGT1A1*28 polymorphism reduces SN-38 glucuronidation by 30–70%, increasing toxicity risk. The acetylated derivative bypasses this metabolic dependency, as evidenced by reduced interpatient variability in SN-38 exposure (AUC CV 15% vs. 45% for irinotecan) [5] [10].
Table 2: Functional Comparison of SN-38 Derivatives
Parameter | SN-38 | SN-38G | Tri-O-acetyl-methyl Ester |
---|---|---|---|
Solubility (µg/mL) | <3 [2] | >300 [5] | 25 (balanced lipophilicity) [9] |
Lactone Stability | t1/2 = 95 min [8] | t1/2 = 220 min [8] | Resists hydrolysis [7] |
Activation Pathway | Direct | β-Glucuronidase | Intracellular esterases [2] |
CYP3A4 Interaction | High | Low | None [10] |
The acetyl and methyl ester groups serve as strategic "protecting moieties" that modulate chemical and metabolic properties:
Controlled Activation: Tumor-associated carboxylesterases (CES2) selectively cleave acetyl groups, regenerating SN-38G, which is then hydrolyzed to SN-38 by β-glucuronidase in hypoxic tumor environments [2].
Methyl Esterification (6''-COOCH3):
Acid Stability: Prevents pH-dependent lactonization at gastric pH, enabling oral administration in prodrug formulations (e.g., in combination with S-1) [10].
Synergistic Effects:The combined modifications create a "stealth" prodrug:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: